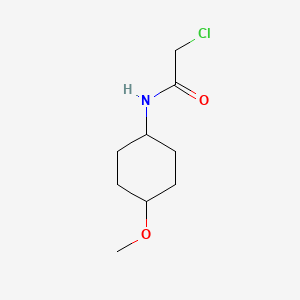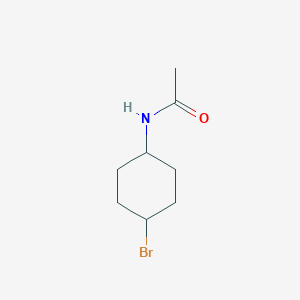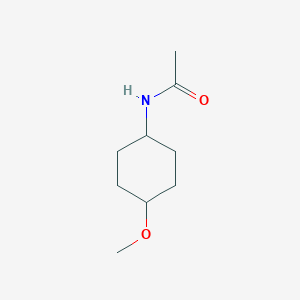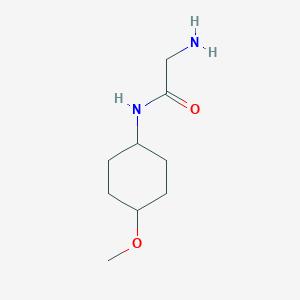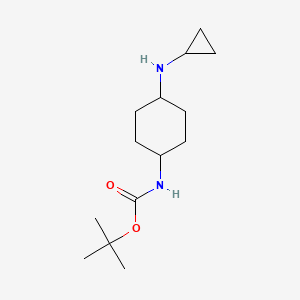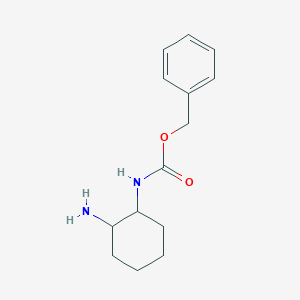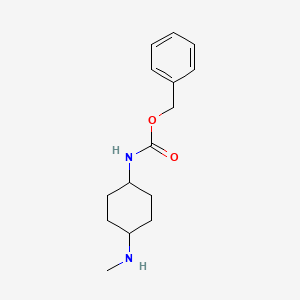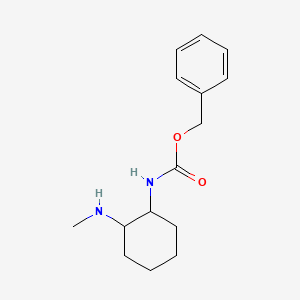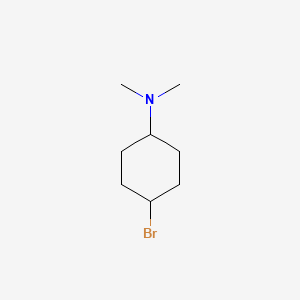
(4-Bromo-cyclohexyl)-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-cyclohexyl)-dimethyl-amine is an organic compound that features a bromine atom attached to a cyclohexyl ring, which is further bonded to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-cyclohexyl)-dimethyl-amine typically involves the bromination of cyclohexylamine followed by the introduction of the dimethylamine group. One common method includes:
Bromination: Cyclohexylamine is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-cyclohexylamine.
Dimethylation: The resulting 4-bromo-cyclohexylamine is then reacted with formaldehyde and formic acid under reductive amination conditions to introduce the dimethylamine group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of (4-Hydroxy-cyclohexyl)-dimethyl-amine.
Oxidation Reactions: The compound can undergo oxidation reactions where the amine group is oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The bromine atom can be reduced to form cyclohexyl-dimethyl-amine.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: (4-Hydroxy-cyclohexyl)-dimethyl-amine.
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: Cyclohexyl-dimethyl-amine.
Scientific Research Applications
(4-Bromo-cyclohexyl)-dimethyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active amines.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-cyclohexyl)-dimethyl-amine involves its interaction with specific molecular targets such as receptors or enzymes. The dimethylamine group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
(4-Bromo-cyclohexyl)-amine: Lacks the dimethylamine group, making it less versatile in synthetic applications.
Cyclohexyl-dimethyl-amine: Lacks the bromine atom, reducing its reactivity in substitution reactions.
(4-Hydroxy-cyclohexyl)-dimethyl-amine: Contains a hydroxyl group instead of a bromine atom, altering its chemical reactivity and biological activity.
Uniqueness: (4-Bromo-cyclohexyl)-dimethyl-amine is unique due to the presence of both the bromine atom and the dimethylamine group, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in the synthesis of various compounds and a useful tool in biological studies.
Properties
IUPAC Name |
4-bromo-N,N-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNPBWVCXRESJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
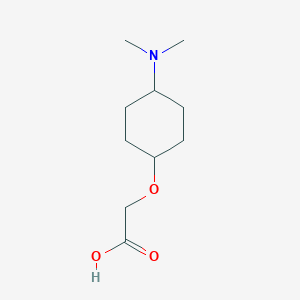
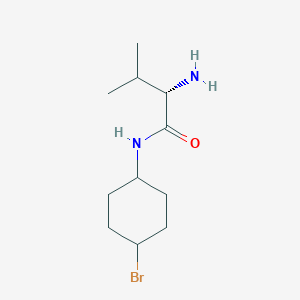
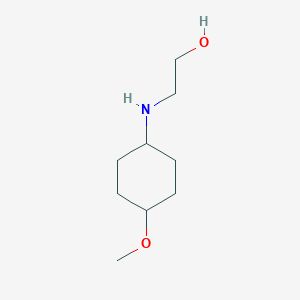
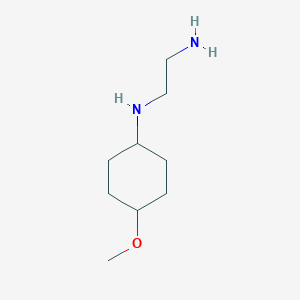
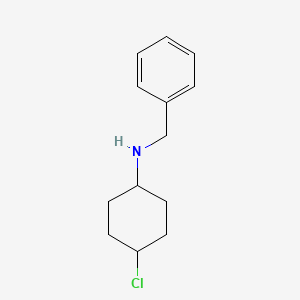
![[4-(benzylamino)cyclohexyl] 4-methylbenzenesulfonate](/img/structure/B7933488.png)
